(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
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Overview
Description
(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a synthetic organic compound that combines a benzyl group substituted with chlorine and fluorine atoms, and a tetrahydrofuran (THF) ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves multiple steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 2-Chloro-6-fluorobenzylamine: The 2-chloro-6-fluorobenzyl chloride is then reacted with ammonia (NH₃) or an amine to form 2-chloro-6-fluorobenzylamine.
Coupling with Tetrahydrofuran-2-yl-methylamine: Finally, the 2-chloro-6-fluorobenzylamine is coupled with tetrahydrofuran-2-yl-methylamine under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and fluorine atoms can enhance binding affinity and specificity, while the tetrahydrofuran ring can provide structural stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzylamine: An intermediate in the synthetic route.
2-Chloro-6-fluorobenzaldehyde: Another related compound with different functional groups.
Uniqueness
(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of both a benzyl group with halogen substitutions and a tetrahydrofuran ring makes it versatile for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1,4-5,9,15H,2-3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLOMURHFGCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165816 |
Source
|
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-77-0 |
Source
|
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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